4-Bromo-2,5-difluorobenzenesulfonyl chloride
CAS No.: 207974-14-9
Cat. No.: VC1976130
Molecular Formula: C6H2BrClF2O2S
Molecular Weight: 291.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207974-14-9 |
|---|---|
| Molecular Formula | C6H2BrClF2O2S |
| Molecular Weight | 291.5 g/mol |
| IUPAC Name | 4-bromo-2,5-difluorobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H |
| Standard InChI Key | SBMKFWMFNIEPDN-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F |
Introduction
Chemical Identity and Basic Properties
4-Bromo-2,5-difluorobenzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by the presence of bromine and fluorine atoms on a benzene ring. The compound has a well-defined chemical identity with specific identifiers that allow for its precise categorization in chemical databases and research literature.
Chemical Identifiers
The chemical can be uniquely identified through various standardized systems as detailed in Table 1.
Table 1. Chemical Identifiers of 4-Bromo-2,5-difluorobenzenesulfonyl chloride
| Parameter | Value |
|---|---|
| CAS Registry Number | 207974-14-9 |
| Molecular Formula | C6H2BrClF2O2S |
| Molecular Weight | 291.49 g/mol |
| IUPAC Name | 4-bromo-2,5-difluorobenzenesulfonyl chloride |
| InChI | InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H |
| InChIKey | SBMKFWMFNIEPDN-UHFFFAOYSA-N |
| SMILES | FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O |
| MDL Number | MFCD00042181 |
| PubChem CID | 574590 |
The compound is also known by several synonyms, including 4-bromo-2,5-difluorobenzene-1-sulfonylchloride, 4-bromo-2,5-difluorobenzenesulphonyl chloride, and 4-bromo-2,5-difluorophenyl chlorosulfone .
Physical and Chemical Properties
4-Bromo-2,5-difluorobenzenesulfonyl chloride exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in chemical research.
Table 2. Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Low melting solid/Liquid |
| Appearance | White to Cream; White to Yellow; Light orange powder to crystal |
| Melting Point | 37-43°C (varying ranges reported) |
| Boiling Point | 76°C at 0.01 mmHg |
| Density | 1.934 g/cm³ |
| Solubility | Soluble in acetone and other organic solvents |
| Purity (Commercial) | 97-98% |
The compound has a relatively low melting point, making it a low-melting solid at room temperature that can easily transition to a liquid state . Its color ranges from white to light yellow, with occasional light orange appearance depending on purity and storage conditions .
Synthesis Methods and Production
Laboratory Synthesis
The synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride typically follows a well-established procedure involving the reaction of appropriate precursors under controlled conditions.
Chemical Reactivity and Applications
4-Bromo-2,5-difluorobenzenesulfonyl chloride demonstrates significant reactivity primarily due to the electrophilic nature of the sulfonyl chloride group. This reactivity makes it valuable in various synthetic processes.
Reactivity Profile
The compound undergoes several reaction types that highlight its versatility in organic synthesis:
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Substitution Reactions: The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
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Reduction Reactions: The sulfonyl chloride group can be reduced to form other sulfur-containing compounds.
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Coupling Reactions: The compound can participate in various coupling reactions, making it useful in the synthesis of complex organic molecules.
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Oxidation Reactions: Under appropriate conditions, the compound can undergo oxidation to form sulfonic acids.
Research Applications
The compound finds extensive application in organic synthesis and pharmaceutical research:
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Building Block in Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic compounds .
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Pharmaceutical Intermediates: The compound is used in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide functionalities .
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Research Chemical: It is employed in various research protocols to investigate new synthetic methodologies .
A specific example of its research application is found in the preparation of compound 3am, as described in a procedure published by the Royal Society of Chemistry. This process uses 4-bromo-2,5-difluorobenzenesulfonyl chloride (145.7 mg, 0.500 mmol) and compound 1a (189 mg, 1.125 mmol) following a specified reaction protocol .
Spectroscopic Characterization
Spectroscopic data provides critical information for confirming the identity and purity of 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This data is essential for researchers using the compound in synthetic procedures.
Infrared Spectroscopy
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The sulfonyl group (S=O stretching) typically shows strong absorption bands in the 1350-1150 cm⁻¹ region, while the C-F bonds show absorptions in the 1400-1000 cm⁻¹ region .
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed structural information. The ¹H NMR spectrum of the compound shows characteristic signals for the aromatic protons, which are influenced by the presence of the fluorine atoms through coupling effects. The ¹⁹F NMR spectrum would show signals corresponding to the two fluorine atoms in different chemical environments .
Research Findings and Applications in Synthetic Chemistry
Documented Research Protocols
One documented protocol from the Royal Society of Chemistry describes the use of 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a synthetic procedure:
"Compound 3am was prepared according to general procedure D using 4-bromo-2,5-difluorobenzenesulfonyl chloride (145.7 mg, 0.500 mmol), 1a (189 mg, 1.125 mmol)..."
This indicates the compound's utility in laboratory-scale synthetic procedures and its compatibility with other reagents and reaction conditions.
Comparative Analysis with Related Compounds
4-Bromo-2,5-difluorobenzenesulfonyl chloride shares structural similarities with other halogenated benzenesulfonyl chlorides but possesses unique properties due to its specific substitution pattern.
Structural Comparison
A notable comparison can be made with 5-Bromo-2,4-difluorobenzenesulfonyl chloride (CAS 287172-61-6), which has the same molecular formula but a different substitution pattern. While both compounds contain bromine and two fluorine atoms on a benzene ring with a sulfonyl chloride group, their different substitution patterns result in distinct chemical behaviors.
The positional isomerism affects reactivity, melting points, and spectroscopic properties, making each compound suitable for specific applications in organic synthesis.
Reactivity Differences
The position of substituents on the benzene ring influences the electronic distribution and thereby affects the reactivity of the sulfonyl chloride group. The different arrangement of fluorine atoms in these isomers creates varying electron-withdrawing effects, potentially leading to different reaction rates and selectivities in nucleophilic substitution reactions.
| Supplier | Catalog Number | Purity | Packaging Options |
|---|---|---|---|
| Thermo Scientific (Alfa Aesar) | A19634 | 97-98% | 1g, 5g |
| TCI Chemicals | B2388 | Min. 98.0% | Various |
| GlpBio | GD03277 | >98.00% | Various |
Commercial samples typically have a purity of 97-98% as determined by gas chromatography or argentometric titration. The compound is typically packaged in glass bottles to prevent moisture exposure and maintain stability .
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